
反式-4-(戊氧基)苯基 4-乙基环己烷羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is a chemical compound with the CAS Number: 67589-53-1 . It has a molecular weight of 318.45 and a molecular formula of C20H30O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3/t16-,17- . This indicates the presence of 20 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 4.41, indicating its lipophilicity . Its water solubility is moderately low, with a Log S (ESOL) of -5.39 .科学研究应用
Liquid Crystals and Display Technologies
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate exhibits liquid crystalline behavior due to its unique molecular structure. Researchers have explored its potential as a liquid crystal material for display technologies. Liquid crystals are crucial components in liquid crystal displays (LCDs), electronic paper (e-paper), and other flat-panel displays. Investigating its mesomorphic properties and compatibility with other liquid crystal compounds could lead to advancements in display technology .
Organic Synthesis and Medicinal Chemistry
The ester functionality in Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate makes it an interesting candidate for organic synthesis. Researchers can use it as a building block to create more complex molecules. Additionally, its lipophilic nature may contribute to its potential as a drug delivery agent. Medicinal chemists might explore its derivatives for drug development, especially in cases where lipophilicity is desirable .
Polymer Chemistry and Material Science
The pentyloxy and ethyl groups in this compound make it suitable for polymerization reactions. Researchers could investigate its use as a monomer in the synthesis of functional polymers. Potential applications include materials for coatings, adhesives, or even drug-eluting polymer implants. Understanding its polymerization behavior and compatibility with other monomers is crucial for these applications .
Photovoltaics and Organic Electronics
Organic semiconductors play a vital role in photovoltaic devices (solar cells) and organic electronic devices (such as organic light-emitting diodes, OLEDs). Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate could serve as a building block for designing new organic semiconductors. Researchers might explore its electronic properties, charge transport behavior, and stability under light exposure. These insights could contribute to the development of efficient and sustainable energy conversion technologies .
Surfactants and Self-Assembly
The combination of aromatic and aliphatic moieties in this compound suggests potential surfactant properties. Researchers could investigate its behavior at interfaces (e.g., air-water or oil-water) and its ability to self-assemble into micelles or other structures. Understanding its amphiphilic behavior could lead to applications in emulsification, detergency, or even drug delivery systems .
Chiral Separations and Enantioselective Synthesis
Chiral compounds are essential in pharmaceuticals and agrochemicals. Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate contains a chiral center, making it interesting for chiral separations and enantioselective synthesis. Researchers might explore its use as a chiral selector in chromatography or as a chiral auxiliary in asymmetric transformations .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves the reaction of 4-(pentyloxy)benzoic acid with 4-ethylcyclohexanone in the presence of a coupling agent and a catalyst to form the desired product.", "Starting Materials": [ "4-(pentyloxy)benzoic acid", "4-ethylcyclohexanone", "Coupling agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(pentyloxy)benzoic acid and 4-ethylcyclohexanone in a suitable solvent.", "Step 2: Add the coupling agent and catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
CAS 编号 |
67589-53-1 |
产品名称 |
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate |
分子式 |
C20H30O3 |
分子量 |
318.457 |
IUPAC 名称 |
(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI 键 |
AYWFHDWHQHJJTK-QAQDUYKDSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)
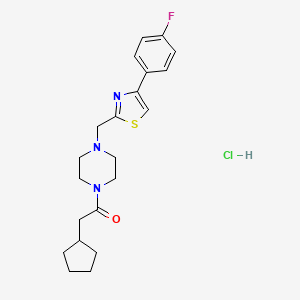

![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)
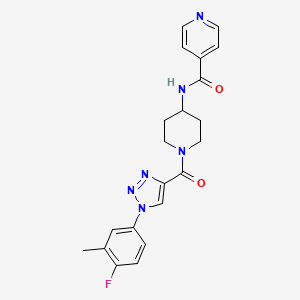
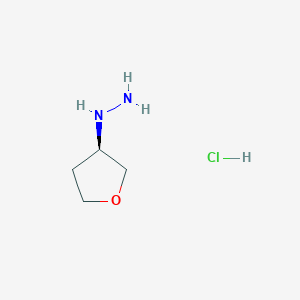
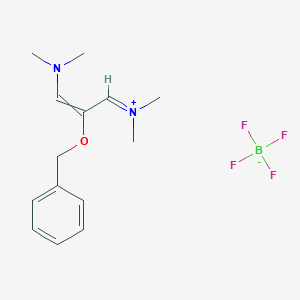
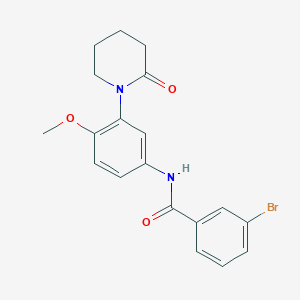

![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)
![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)
![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)